Phenamil

Descripción

irreversible inhibitor of sodium channels in the toad urinary bladde

Structure

3D Structure

Propiedades

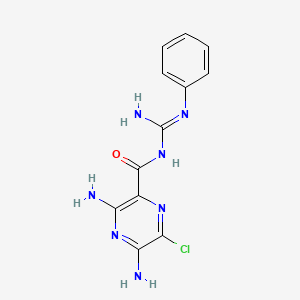

IUPAC Name |

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHELZQFBGCEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942542 |

Source

|

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-35-9 |

Source

|

| Record name | Phenamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Phenamil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenamil, a potent analog of the diuretic amiloride, primarily exerts its physiological effects through the high-affinity blockade of the epithelial sodium channel (ENaC). This inhibition of sodium influx across epithelial membranes is central to its diuretic and other cellular effects. Beyond its principal target, this compound also demonstrates activity against inwardly rectifying potassium (Kir) channels, particularly in cardiac myocytes, contributing to its effects on cardiac electrophysiology. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its interactions with ion channels, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its mode of action.

Primary Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)

This compound is a highly potent and slowly reversible inhibitor of the epithelial sodium channel (ENaC), a key protein in sodium and water homeostasis. ENaC is a heterotrimeric channel composed of α, β, and γ subunits, and it is expressed in the apical membrane of epithelial cells in various tissues, including the kidney, lung, and colon.

The binding of this compound to the extracellular vestibule of the ENaC pore physically occludes the channel, thereby blocking the influx of sodium ions. This action is significantly more potent and less readily reversible compared to its parent compound, amiloride. The slow dissociation rate of this compound from the channel contributes to its prolonged inhibitory effect.

Molecular Interaction with ENaC

Structural and mutagenesis studies suggest that this compound, like other amiloride analogs, interacts with specific residues within the extracellular domains of the ENaC subunits. The phenyl group of this compound is thought to form hydrophobic interactions with the channel pore, contributing to its high affinity and slow off-rate. While the precise binding pocket is still under investigation, key residues in the α-subunit's extracellular loop are known to be critical for amiloride binding and are likely involved in the interaction with this compound.

Functional Consequences of ENaC Inhibition

The blockade of ENaC by this compound has significant physiological consequences:

-

In the Kidney: Inhibition of ENaC in the principal cells of the collecting duct reduces sodium reabsorption, leading to natriuresis (increased sodium excretion) and diuresis (increased water excretion).

-

In the Lung: By blocking sodium absorption in airway epithelial cells, this compound can increase the volume of the airway surface liquid, which is a potential therapeutic strategy for conditions like cystic fibrosis.[1]

Signaling Pathway: this compound Inhibition of ENaC

Caption: this compound directly blocks the ENaC pore, inhibiting sodium influx.

Secondary Mechanisms of Action

While ENaC is the primary target, this compound has been shown to affect other ion channels, particularly at higher concentrations.

Inhibition of Inwardly Rectifying Potassium (Kir) Channels

In cardiac myocytes, this compound inhibits inwardly rectifying potassium channels (Kir).[2][3] These channels are crucial for maintaining the resting membrane potential and for the repolarization phase of the cardiac action potential. By blocking Kir channels, this compound can prolong the action potential duration, which may contribute to its observed cardiac effects.[2][3] This inhibition is distinct from its action on ENaC and occurs at micromolar concentrations, whereas ENaC inhibition is observed in the nanomolar range.

Signaling Pathway: this compound's Effect on Cardiac Myocyte Action Potential

Caption: this compound inhibits Kir channels, leading to prolonged action potential.

Quantitative Data

The inhibitory potency of this compound varies depending on the target ion channel and the tissue being studied.

| Target Channel | Tissue/Cell Type | Species | Parameter | Value | Reference |

| ENaC | Human Epithelial Cells | Human | IC50 | 25.1 nM (at 0 mV) | |

| ENaC | Human Epithelial Cells | Human | IC50 | 17.0 nM (at -60 mV) | |

| ENaC | Rat Rectal Colon | Rat | Ki | 0.20 µM (Ussing chamber) | |

| ENaC | Rat Rectal Colon (surface cells) | Rat | Ki | 0.12 µM (whole-cell patch clamp) | |

| Inwardly Rectifying K+ Channel | Ventricular Myocytes | Guinea Pig | - | ~70% inhibition at 50 µM |

Experimental Protocols

The mechanisms of action of this compound have been elucidated through a variety of electrophysiological techniques.

Ussing Chamber Electrophysiology for ENaC Inhibition

This technique is used to measure ion transport across epithelial tissues or cell monolayers.

Experimental Workflow: Ussing Chamber Assay

Caption: Workflow for assessing ENaC inhibition using the Ussing chamber.

Methodology:

-

Tissue/Cell Preparation: An epithelial tissue sample (e.g., from kidney collecting duct or airway) or a confluent monolayer of epithelial cells grown on a permeable support is mounted between the two halves of an Ussing chamber.

-

Solutions: Both the apical and basolateral chambers are filled with a physiological Ringer's solution, typically maintained at 37°C and bubbled with 95% O2/5% CO2 to maintain pH and viability.

-

Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

-

Drug Application: After a stable baseline Isc is established, this compound is added to the apical chamber in increasing concentrations to generate a dose-response curve.

-

Data Analysis: The inhibition of the amiloride-sensitive Isc is used to determine the potency (IC50) of this compound. A final application of a high concentration of amiloride is often used to confirm the ENaC-specific component of the current.

Whole-Cell Patch-Clamp Electrophysiology for Kir Channel Inhibition

This technique is employed to record ionic currents from single cells, such as cardiac myocytes.

Experimental Workflow: Whole-Cell Patch Clamp

References

Phenamil: An In-depth Technical Guide to its Function as an Epithelial Sodium Channel (ENaC) Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phenamil, a potent and less reversible analog of amiloride, and its role as a blocker of the epithelial sodium channel (ENaC). This document delves into the mechanism of action, quantitative efficacy, and key experimental protocols for studying this compound. Detailed signaling pathways involved in ENaC regulation and the effects of this compound are visualized, offering a valuable resource for researchers in physiology, pharmacology, and drug development aimed at targeting ENaC-related pathologies such as cystic fibrosis and hypertension.

Introduction to the Epithelial Sodium Channel (ENaC)

The epithelial sodium channel (ENaC) is a membrane-bound ion channel selectively permeable to Na+ ions.[1] It is a heterotrimeric protein complex composed of three homologous subunits: α, β, and γ (or δ, β, and γ).[1][2] ENaC is primarily located on the apical membrane of polarized epithelial cells in various tissues, including the kidneys, lungs, colon, and sweat glands.[1][3] Its fundamental role is to mediate the reabsorption of sodium ions, which is crucial for maintaining salt and water homeostasis, blood volume, and blood pressure. Dysregulation of ENaC activity is implicated in several diseases, including Liddle's syndrome (a form of hypertension) and the pulmonary complications of cystic fibrosis.

This compound: A Potent ENaC Blocker

This compound, a pyrazinoylguanidine derivative of amiloride, is a highly potent inhibitor of ENaC. Its chemical structure, featuring a phenyl group, contributes to its increased potency and slower reversibility compared to its parent compound, amiloride.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt | |

| Molecular Formula | C12H12ClN7O・CH3SO3H | |

| Molecular Weight | 401.83 g/mol | |

| CAS Number | 1161-94-0 | |

| Solubility | Soluble in DMSO (up to 100 mM) |

Mechanism of Action

This compound, like other amiloride analogs, directly blocks the pore of the ENaC, thereby inhibiting the influx of sodium ions into the cell. This blockade is thought to occur through the interaction of the positively charged guanidinium group of this compound with negatively charged amino acid residues within the channel's external vestibule. The increased potency of this compound is attributed to additional hydrophobic interactions conferred by its phenyl group, leading to a more stable and prolonged channel blockade.

Quantitative Efficacy of this compound

The inhibitory potency of this compound on ENaC has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its efficacy.

In Vitro Inhibition of ENaC

| Preparation | Method | This compound IC50 (nM) | Amiloride IC50 (nM) | Benzamil IC50 (nM) | Reference |

| Human Bronchial Epithelial Cells | Short-Circuit Current (Isc) | ~116 | ~776 | ~38 | |

| Ovine Bronchial Epithelial Cells | Short-Circuit Current (Isc) | ~116 | - | - | |

| Human ENaC expressed in HEK293T/17 cells | Whole-cell patch clamp (-60 mV) | 130 ± 10 | 180 ± 20 | 20 ± 2 | |

| Human ENaC expressed in HEK293T/17 cells | Whole-cell patch clamp (0 mV) | 300 ± 40 | 450 ± 60 | 50 ± 6 | |

| Pig Kidney Membranes | [3H]this compound binding | Kd1 = 0.4, Kd2 = 28 | Kd1 = 100, Kd2 = 4000 | - |

Note: IC50 values can vary depending on the experimental conditions, such as membrane potential and the specific cell line or tissue used.

Off-Target Effects

This compound also exhibits inhibitory activity against other ion channels, most notably the Transient Receptor Potential Polycystin 3 (TRPP3) channel, with an IC50 of approximately 140 nM. This off-target activity should be considered when interpreting experimental results.

Key Signaling Pathways Regulating ENaC

The activity of ENaC is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for comprehending the physiological and pathological roles of ENaC and the therapeutic potential of blockers like this compound.

Aldosterone Signaling Pathway

Aldosterone, a mineralocorticoid hormone, is a key regulator of ENaC activity. It increases sodium reabsorption by enhancing both the number of active ENaC channels at the cell surface and their open probability.

Caption: Aldosterone signaling pathway leading to increased ENaC activity.

Proteolytic Activation of ENaC

Proteolytic cleavage of the extracellular domains of the α and γ ENaC subunits by proteases such as furin, prostasin, and plasmin is a critical step in activating the channel. This cleavage is thought to release inhibitory peptides, leading to a conformational change that increases the channel's open probability.

Caption: Proteolytic activation cascade of the epithelial sodium channel (ENaC).

Nedd4-2 Mediated Ubiquitination

The E3 ubiquitin ligase Nedd4-2 plays a crucial role in the negative regulation of ENaC by targeting it for ubiquitination and subsequent endocytosis and degradation. This process is a key mechanism for controlling the number of ENaC channels at the cell surface.

Caption: Nedd4-2 mediated ubiquitination and degradation of ENaC.

This compound and Bone Morphogenetic Protein (BMP) Signaling

Recent studies have revealed that this compound can promote bone repair by activating the Bone Morphogenetic Protein (BMP) signaling pathway. This compound appears to exert this effect by downregulating Smurf1, a negative regulator of BMP signaling, which in turn stabilizes SMAD transcription factors.

Caption: this compound's potentiation of BMP signaling through the regulation of Smurf1.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of this compound's effects on ENaC. Below are protocols for key experiments.

Ussing Chamber Electrophysiology for Measuring Short-Circuit Current (Isc)

This technique is used to measure ion transport across an epithelial monolayer. The short-circuit current (Isc) is a direct measure of net ion movement.

Objective: To determine the effect of this compound on ENaC-mediated sodium transport in polarized epithelial cells.

Materials:

-

Polarized epithelial cell monolayers (e.g., human bronchial epithelial cells) grown on permeable supports (e.g., Transwell®).

-

Ussing chamber system.

-

Voltage-clamp amplifier.

-

Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, and 10 mM glucose).

-

This compound stock solution (in DMSO).

-

Amiloride or Benzamil (as controls).

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Equilibrate the Ringer's solution to 37°C and continuously bubble with carbogen gas to maintain pH at 7.4.

-

Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with the pre-warmed and gassed Ringer's solution.

-

Allow the system to equilibrate and the baseline Isc to stabilize.

-

Apply a voltage clamp of 0 mV across the epithelium.

-

Add this compound cumulatively to the apical chamber, allowing the Isc to reach a new steady state after each addition.

-

Record the change in Isc at each concentration.

-

At the end of the experiment, add a saturating concentration of a known ENaC blocker (e.g., 10 µM benzamil) to determine the total ENaC-mediated current.

-

Calculate the IC50 value by plotting the percentage inhibition of the ENaC-mediated Isc against the this compound concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ion channel currents from a single cell, providing detailed information about channel properties.

Objective: To characterize the direct inhibitory effect of this compound on ENaC at the single-channel or whole-cell level.

Materials:

-

Cells expressing ENaC (e.g., HEK293 cells stably transfected with human αβγ-ENaC).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Pipette puller.

-

Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

-

Intracellular (pipette) solution (e.g., 120 mM KCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, pH 7.2).

-

This compound stock solution.

Procedure:

-

Prepare the cell culture for recording.

-

Pull a patch pipette with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Position the pipette over a target cell.

-

Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the membrane potential at a desired holding potential (e.g., -60 mV).

-

Record baseline whole-cell currents.

-

Perfuse the bath with the extracellular solution containing various concentrations of this compound.

-

Record the inhibition of the inward sodium current.

-

Analyze the data to determine the dose-response relationship and calculate the IC50.

Experimental and Drug Development Workflows

In Vitro Screening of ENaC Inhibitors

The development of novel ENaC inhibitors like this compound typically follows a structured workflow to assess their potential as therapeutic agents.

Caption: A typical in vitro workflow for the screening and characterization of ENaC inhibitors.

Drug Development for Cystic Fibrosis

The development of ENaC inhibitors for cystic fibrosis (CF) involves a multi-stage process from preclinical research to clinical trials.

Caption: The drug development pipeline for a potential cystic fibrosis therapy targeting ENaC.

Conclusion

This compound stands out as a potent and valuable pharmacological tool for the study of ENaC function and regulation. Its well-characterized inhibitory properties make it a standard for in vitro and in vivo investigations into the physiological roles of ENaC. Furthermore, the exploration of this compound's effects on diverse signaling pathways, such as BMP, opens new avenues for its potential therapeutic applications beyond its primary role as an ENaC blocker. This guide provides a foundational resource for researchers aiming to leverage this compound in their studies of ion channel physiology and the development of novel therapeutics for ENaC-related diseases.

References

Phenamil's Role in TRPP3 Channel Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Phenamil's role as a potent inhibitor of the Transient Receptor Potential Polycystin 3 (TRPP3) channel. TRPP3, also known as PKD2L1, is a non-selective cation channel activated by stimuli such as calcium and protons, and it has been implicated in physiological processes including sour tasting and hedgehog signaling.[1][2][3] Understanding the mechanism of its inhibition is crucial for the development of targeted therapeutics and research tools. This document details the quantitative aspects of this compound's inhibitory action, the experimental protocols used for its characterization, and the underlying structure-activity relationships.

Quantitative Analysis of TRPP3 Inhibition by Amiloride Analogs

This compound, a derivative of amiloride, is a highly effective inhibitor of the TRPP3 channel.[4] Its potency, along with other amiloride analogs, has been quantified, revealing a clear structure-activity relationship. The inhibitory concentrations (IC50) for these compounds have been determined primarily through two-microelectrode voltage clamp (TEVC) experiments in Xenopus laevis oocytes expressing the TRPP3 channel.

The data indicates that the inhibitory potency of amiloride analogs on TRPP3 channels correlates positively with their molecular size. This compound is the most potent among the tested analogs.

| Inhibitor | IC50 (μM) | Notes |

| This compound | 0.14 | Most potent inhibitor in the series. |

| Benzamil | 1.1 | |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | 10.5 | |

| Amiloride | 143 |

Table 1: Inhibitory potency of this compound and other amiloride analogs on TRPP3 channels. Data derived from Ca2+-activated whole-cell currents.

Mechanism of TRPP3 Inhibition by this compound

This compound and its analogs inhibit TRPP3 channel activity by directly affecting the channel's gating properties. Studies utilizing cell-attached patch clamping have demonstrated that these inhibitors decrease both the open probability and the mean open time of the TRPP3 channel. Importantly, they do not alter the single-channel conductance, suggesting that the inhibitory mechanism involves preventing the channel from opening rather than blocking the ion permeation pathway of an already open channel.

Further mechanistic studies indicate that amiloride analogs compete for the same binding site as other organic cation inhibitors, such as tetrapentylammonium (TPeA). This suggests a common inhibitory site within the channel pore or its vestibule.

References

Phenamil Methanesulfonate Salt vs. Phenamil Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamil, a potent derivative of the diuretic amiloride, is a valuable research tool for investigating ion transport and cellular signaling. It is a known inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel. Furthermore, it has been identified as an activator of the bone morphogenetic protein (BMP) signaling pathway. This technical guide provides an in-depth comparison of this compound methanesulfonate salt and its corresponding free base form. The document outlines their respective chemical and physical properties, biological activities, and provides detailed experimental protocols for their use in research. This guide aims to equip researchers with the necessary information to make informed decisions about the selection and application of the appropriate form of this compound for their studies.

Introduction

This compound is a synthetic organic compound that has garnered significant interest in the scientific community for its diverse biological activities. As an analog of amiloride, it exhibits a higher potency and less reversible inhibition of the epithelial sodium channel (ENaC), making it a crucial tool for studying sodium and fluid balance in epithelial tissues.[1] Its inhibitory action on the TRPP3 channel has also been documented, providing insights into calcium signaling pathways.[2] More recently, this compound has been shown to promote osteogenic differentiation by activating the BMP signaling pathway, opening avenues for its potential application in bone regeneration research.[3]

This compound is commercially available in two primary forms: the methanesulfonate salt and the free base. The choice between these forms can significantly impact experimental outcomes due to differences in their physicochemical properties, such as solubility and stability. This guide provides a comprehensive comparison of these two forms to aid researchers in selecting the optimal compound for their specific experimental needs.

Physicochemical Properties: Salt vs. Free Base

The fundamental differences between the methanesulfonate salt and the free base of this compound lie in their chemical structure and resulting physical properties. The salt form is created by reacting the basic this compound molecule with methanesulfonic acid. This conversion is a common strategy in pharmaceutical development to enhance the solubility and stability of a compound.

Table 1: Comparison of Physicochemical Properties

| Property | This compound Methanesulfonate Salt | This compound Free Base |

| Molecular Formula | C₁₂H₁₂ClN₇O · CH₄O₃S | C₁₂H₁₂ClN₇O |

| Molecular Weight | 401.83 g/mol | 305.72 g/mol |

| Appearance | Crystalline solid | Solid |

| CAS Number | 1161-94-0 | 2038-35-9 |

| Predicted pKa | Not directly applicable (salt) | 8.10 ± 0.46 |

| Solubility in DMSO | Soluble to 100 mM | >15 mg/mL |

| Aqueous Solubility | Sparingly soluble in aqueous buffers. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/ml. | Insoluble in water and 0.1 M HCl. |

The methanesulfonate salt form generally offers superior aqueous solubility compared to the free base, which is a significant advantage for preparing stock solutions and for use in aqueous-based biological assays. The enhanced solubility of the salt form is a primary reason for its predominant use in published research.

Biological Activity and Potency

Both the methanesulfonate salt and the free base are expected to exhibit the same intrinsic biological activity, as the active pharmacological moiety is the this compound molecule itself. The salt simply dissociates in solution to release the active free base. However, the formulation can influence the effective concentration of the drug that reaches the target.

Table 2: Comparative Biological Activity of this compound

| Target | Form | Potency (IC₅₀ / Kᵢ) | Reference |

| Epithelial Sodium Channel (ENaC) | Methanesulfonate Salt | High-affinity site Kᵢ = 0.4 nM | [4] |

| Transient Receptor Potential Polycystin-3 (TRPP3) | Methanesulfonate Salt | IC₅₀ = 0.14 µM | [2] |

| Bacterial Motility (Na⁺-powered stator) | Methanesulfonate Salt | Significant inhibition at 10 µM |

A study comparing the in vitro potency of amiloride and its analogs, including this compound, on ENaC in human and ovine bronchial epithelial cells found the rank order of potency to be benzamil > this compound >> amiloride. This highlights the enhanced potency of this compound over its parent compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of specific ion channels and signaling pathways.

Inhibition of Ion Channels

-

Epithelial Sodium Channel (ENaC): this compound is a potent and slowly reversible inhibitor of ENaC. By blocking this channel, it prevents the influx of sodium ions into epithelial cells, which is a key process in regulating fluid volume on epithelial surfaces. This mechanism is of particular interest in the context of cystic fibrosis research, where ENaC hyperactivity leads to airway surface dehydration.

-

Transient Receptor Potential Polycystin-3 (TRPP3): this compound also inhibits the TRPP3 channel, a calcium-permeable cation channel. This inhibition can modulate intracellular calcium levels and affect various calcium-dependent cellular processes.

Activation of BMP Signaling Pathway

This compound has been shown to be a potent activator of the bone morphogenetic protein (BMP) signaling pathway. This activation is mediated through the upregulation of Tribbles homolog 3 (Trb3), which in turn leads to the degradation of Smad ubiquitin regulatory factor 1 (Smurf1). Smurf1 is a negative regulator of BMP signaling that targets SMAD proteins for degradation. By reducing Smurf1 levels, this compound stabilizes SMADs, allowing them to translocate to the nucleus and activate the transcription of osteogenic genes. This mechanism underlies the pro-osteogenic effects of this compound.

Experimental Protocols

The following are generalized protocols for common assays involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Preparation of this compound Stock Solutions

-

This compound Methanesulfonate Salt: Due to its better solubility, the methanesulfonate salt is recommended for most applications.

-

Prepare a high-concentration stock solution (e.g., 10-100 mM) in dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

For aqueous-based assays, dilute the DMSO stock solution in the appropriate buffer immediately before use. Note that the aqueous solution is not recommended for long-term storage.

-

-

This compound Free Base:

-

Dissolve the free base in DMSO to the desired concentration (e.g., >15 mg/mL).

-

Gentle warming may be required to fully dissolve the compound.

-

Store the stock solution at -20°C.

-

In Vitro ENaC Inhibition Assay (Short-Circuit Current Measurement)

This protocol is based on the use of Ussing chambers to measure ion transport across epithelial cell monolayers.

-

Cell Culture: Culture a suitable epithelial cell line (e.g., human bronchial epithelial cells, MDCK cells) on permeable supports until a confluent and polarized monolayer is formed.

-

Ussing Chamber Setup: Mount the permeable supports in Ussing chambers.

-

Equilibration: Equilibrate the cell monolayers with appropriate Ringer's solution on both the apical and basolateral sides. Maintain the temperature at 37°C and continuously gas with 95% O₂/5% CO₂.

-

Baseline Measurement: Measure the baseline short-circuit current (Isc).

-

This compound Application: Add this compound (methanesulfonate salt, diluted from a DMSO stock) to the apical chamber to achieve the desired final concentration.

-

Isc Measurement: Record the change in Isc following the addition of this compound. The decrease in Isc represents the inhibition of ENaC-mediated sodium transport.

-

Data Analysis: Calculate the percentage of inhibition relative to the baseline Isc. Dose-response curves can be generated by testing a range of this compound concentrations to determine the IC₅₀ value.

In Vitro TRPP3 Inhibition Assay (Calcium Imaging)

This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium in response to TRPP3 channel activity.

-

Cell Culture and Loading: Culture cells expressing TRPP3 (e.g., HEK293 cells) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline intracellular calcium concentration ([Ca²⁺]i).

-

TRPP3 Activation: Stimulate the cells with a known TRPP3 agonist to induce calcium influx.

-

This compound Treatment: Add this compound to the cell culture medium at the desired concentration.

-

Measurement of Inhibition: Record the change in [Ca²⁺]i in the presence of this compound. A decrease in the agonist-induced calcium signal indicates inhibition of TRPP3.

-

Data Analysis: Quantify the fluorescence intensity changes to determine the extent of TRPP3 inhibition.

In Vivo Bone Regeneration Study (Animal Model)

This protocol is a general guideline for assessing the osteogenic potential of this compound in a rodent calvarial defect model.

-

Animal Model: Create critical-sized calvarial defects in anesthetized rodents (e.g., rats or mice).

-

Scaffold Preparation: Prepare a biocompatible scaffold (e.g., collagen sponge) loaded with this compound. A combination with BMP-2 can also be tested.

-

Implantation: Implant the scaffold into the calvarial defect.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics.

-

Analysis: At selected time points (e.g., 4 and 8 weeks), euthanize the animals and harvest the calvaria.

-

Evaluation of Bone Regeneration: Analyze the extent of bone formation using micro-computed tomography (µCT) and histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome).

Conclusion

This compound is a versatile and potent pharmacological tool for studying ion transport and cellular signaling. The methanesulfonate salt form is generally preferred for research applications due to its enhanced aqueous solubility and ease of handling compared to the free base. While both forms possess the same intrinsic biological activity, the choice of form can significantly impact the design and outcome of experiments. This guide provides a comprehensive overview of the key differences between this compound methanesulfonate salt and its free base, along with detailed experimental protocols, to facilitate its effective use in scientific research. Researchers are encouraged to carefully consider the information presented herein to select the most appropriate form of this compound and to optimize their experimental designs for reliable and reproducible results.

References

- 1. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delivery of this compound Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical identification of two types of this compound binding sites associated with amiloride-sensitive Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Phenamil: A Technical Chronicle of a Multifaceted Amiloride Analog

For Immediate Release

A deep dive into the discovery, history, and multifaceted development of Phenamil, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. From its origins as an amiloride analog to its contemporary applications in regenerative medicine, this document meticulously chronicles the journey of a molecule with a rich and evolving scientific narrative.

Discovery and Historical Context

This compound, a potent derivative of the diuretic amiloride, emerged from the extensive structure-activity relationship studies of pyrazinecarboxamides that began in the mid-20th century. The foundational work can be traced back to the 1960s with the synthesis and characterization of N-amidino-3,5-diamino-6-chloropyrazinecarboxamide, a close structural relative of what would later be known as this compound. Initially investigated for its effects on ion transport, mirroring the primary mechanism of amiloride, this compound's unique properties and potent activity soon carved its own niche in pharmacological research.

Subsequent investigations in the late 1980s solidified this compound's reputation as a powerful inhibitor of the epithelial sodium channel (ENaC), with binding affinity studies revealing its high potency. This discovery spurred further exploration of its utility in studying sodium transport and its potential as a therapeutic agent in conditions characterized by aberrant sodium channel activity. The turn of the 21st century marked a significant pivot in this compound research with the unexpected discovery of its potent osteogenic properties, opening up new avenues in the field of bone tissue engineering and regenerative medicine.

Core Mechanisms of Action

This compound exhibits a dualistic nature in its molecular interactions, primarily functioning as a potent ion channel inhibitor and a modulator of key signaling pathways in cellular differentiation.

Ion Channel Inhibition

As an amiloride analog, this compound's primary and most well-characterized function is the blockade of epithelial sodium channels (ENaC). It binds to the extracellular pore of the channel, physically occluding the passage of sodium ions. This high-affinity interaction has made this compound an invaluable tool for dissecting the physiological and pathological roles of ENaC. More recently, this compound has also been identified as a potent inhibitor of the Transient Receptor Potential Polycystic 3 (TRPP3) channel, further expanding its profile as a modulator of cation transport.

Osteogenic Differentiation via BMP Signaling

A paradigm-shifting discovery revealed this compound's ability to induce osteoblast differentiation and mineralization. This effect is mediated through its potentiation of the Bone Morphogenetic Protein (BMP) signaling pathway. This compound induces the expression of Tribbles homolog 3 (Trb3), which in turn targets the E3 ubiquitin ligase SMAD ubiquitin regulatory factor 1 (Smurf1) for degradation. The downregulation of Smurf1 leads to the stabilization of receptor-regulated SMADs (SMAD1/5/8), allowing for their accumulation and subsequent translocation to the nucleus to activate the transcription of osteogenic genes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activities.

| Target | Parameter | Value | Species | Reference |

| Epithelial Sodium Channel (ENaC) | IC₅₀ | 400 nM | Not Specified | [1] |

| Epithelial Sodium Channel (ENaC) | K_d_ (high-affinity site) | 0.4 nM | Porcine Kidney | [2][3] |

| Epithelial Sodium Channel (ENaC) | K_d_ (low-affinity site) | 28 nM | Porcine Kidney | [3] |

| Transient Receptor Potential Polycystic 3 (TRPP3) | IC₅₀ | 140 nM (0.14 µM) | Not Specified | [1] |

Table 1: Inhibitory activity of this compound on ion channels.

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| M2-10B4 (Mesenchymal Stem Cells) | Alkaline Phosphatase (ALP) Activity | 10 µM | Significant increase | |

| M2-10B4 (Mesenchymal Stem Cells) | Osteogenic Gene Expression (Real-time PCR) | 10 µM | Upregulation of ALP, Runx2, Osterix, Osteocalcin | |

| M2-10B4 (Mesenchymal Stem Cells) | Mineralization (Von Kossa Staining) | 10 µM | Enhanced mineralization | |

| Human Amniotic Epithelial Stem Cells | Mineralization | 10 µM (with BMP-9) | Synergistic increase in mineralization |

Table 2: Osteogenic effects of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Osteoblast Differentiation and Mineralization Assays

-

Cell Culture:

-

M2-10B4 mesenchymal stem cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

For osteogenic differentiation, the medium is supplemented with 50 µg/ml ascorbic acid and 10 mM β-glycerophosphate.

-

-

This compound and BMP Treatment:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in culture medium to a final concentration of 10 µM.

-

Recombinant human Bone Morphogenetic Protein 2 (BMP-2) is added to the culture medium at a concentration of 100 ng/ml.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

After the desired treatment period (e.g., 7 days), cells are washed with phosphate-buffered saline (PBS) and lysed.

-

ALP activity in the cell lysate is measured using a colorimetric assay with p-nitrophenyl phosphate as the substrate. Absorbance is read at 405 nm.

-

-

Von Kossa Staining for Mineralization:

-

After 2-4 weeks of culture, cells are fixed with 4% paraformaldehyde.

-

The fixed cells are incubated with a 5% silver nitrate solution under ultraviolet light for 30-60 minutes.

-

Unreacted silver is removed with 5% sodium thiosulfate.

-

Mineralized nodules appear as black/brown deposits.

-

-

Real-Time PCR for Osteogenic Gene Expression:

-

Total RNA is extracted from cells using a suitable kit.

-

cDNA is synthesized from the RNA template.

-

Quantitative real-time PCR is performed using primers specific for osteogenic marker genes such as Alp, Runx2, Osterix, and Osteocalcin. Gene expression levels are normalized to a housekeeping gene like Gapdh.

-

-

Immunoblot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against Trb3, Smurf1, and SMAD1/5/8.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Electrophysiological and Ion Flux Assays

-

Two-Microelectrode Voltage Clamp (for TRPP3 inhibition in Xenopus oocytes):

-

Xenopus laevis oocytes are injected with cRNA encoding the TRPP3 channel.

-

After 2-4 days of incubation, oocytes are placed in a recording chamber and perfused with a standard bath solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV), and whole-cell currents are recorded in response to voltage steps or ramps.

-

This compound is applied to the bath solution at various concentrations to determine its inhibitory effect on TRPP3-mediated currents.

-

-

Radiolabeled Calcium (⁴⁵Ca²⁺) Uptake Assay (for TRPP3 inhibition):

-

Cells expressing the TRPP3 channel are incubated in a buffer containing ⁴⁵Ca²⁺.

-

The uptake of ⁴⁵Ca²⁺ is measured over time in the presence and absence of different concentrations of this compound.

-

The amount of radioactivity incorporated into the cells is quantified using a scintillation counter.

-

-

Short-Circuit Current (Isc) Measurement in Ussing Chambers (for ENaC inhibition):

-

Epithelial tissues or cell monolayers grown on permeable supports are mounted in Ussing chambers, separating the apical and basolateral sides.

-

Both chambers are filled with identical Ringer's solution, and the transepithelial voltage is clamped to 0 mV.

-

The resulting short-circuit current, which represents the net ion transport, is continuously recorded.

-

This compound is added to the apical bath to determine its inhibitory effect on the amiloride-sensitive Isc.

-

Visualizing the Science: Diagrams and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows involved in this compound research.

Caption: this compound's potentiation of the BMP signaling pathway.

Caption: Experimental workflow for studying this compound-induced osteogenesis.

Caption: Workflow for characterizing this compound's ion channel inhibitory activity.

References

- 1. US10233158B2 - Arylalkyl- and aryloxyalkyl-substituted epithelial sodium channel blocking compounds - Google Patents [patents.google.com]

- 2. Short-term administration of small molecule this compound induced a protracted osteogenic effect on osteoblast-like MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osteogenic Differentiation Effect of BMP-9 with this compound and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Phenamil on Intracellular Sodium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamil, a potent analog of the diuretic amiloride, is a crucial pharmacological tool for investigating sodium transport mechanisms in various cell types. Its primary mechanism of action involves the potent and specific inhibition of the epithelial sodium channel (ENaC), a key regulator of sodium reabsorption in epithelial tissues. By blocking ENaC, this compound directly influences intracellular sodium concentration ([Na⁺]ᵢ), a critical second messenger involved in a myriad of cellular processes. This technical guide provides an in-depth analysis of this compound's effect on [Na⁺]ᵢ, detailing its mechanism of action, summarizing quantitative data from key studies, and providing comprehensive experimental protocols for measuring these effects. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's cellular impact.

Introduction

Intracellular sodium homeostasis is fundamental to cellular function, influencing membrane potential, cell volume regulation, and the transport of other ions and solutes. The epithelial sodium channel (ENaC) plays a pivotal role in maintaining this balance, particularly in absorptive epithelia such as the kidney, lung, and colon.[1] this compound hydrochloride is a highly specific and potent inhibitor of ENaC, making it an invaluable tool for studying the physiological and pathological roles of this channel.[2] Understanding the precise quantitative effects of this compound on intracellular sodium is essential for researchers in fields ranging from renal physiology to drug development for conditions like cystic fibrosis and hypertension.

Mechanism of Action

This compound's primary molecular target is the ENaC.[3] By binding to the channel, this compound effectively blocks the influx of sodium ions from the extracellular space into the cell. This direct inhibition of sodium entry is the principal mechanism by which this compound lowers intracellular sodium concentration.

Secondary Effects on Intracellular Sodium

While ENaC inhibition is the primary mechanism, this compound can have secondary effects that indirectly influence [Na⁺]ᵢ:

-

Na⁺/K⁺-ATPase: The reduction in sodium influx caused by this compound can lead to a decrease in the activity of the Na⁺/K⁺-ATPase pump, as the substrate ([Na⁺]ᵢ) for the pump is reduced. This can, in turn, affect the intracellular potassium concentration and membrane potential.[4][5]

-

Na⁺/Ca²⁺ Exchanger (NCX): A decrease in [Na⁺]ᵢ alters the electrochemical gradient for sodium, which can impact the function of the Na⁺/Ca²⁺ exchanger. Under normal conditions, NCX often operates in the forward mode, extruding calcium from the cell. A lower [Na⁺]ᵢ can enhance this forward mode, leading to a decrease in intracellular calcium. Conversely, in some cell types or conditions, a reversal of the NCX can occur, impacting both sodium and calcium homeostasis.

-

Na⁺/H⁺ Exchanger (NHE): this compound has been shown to have minimal effect on the Na⁺/H⁺ exchanger, distinguishing it from its parent compound, amiloride, which is a known NHE inhibitor. This specificity makes this compound a more precise tool for studying ENaC-mediated effects.

Quantitative Effects of this compound on Intracellular Sodium

While the qualitative effect of this compound on intracellular sodium is a reduction, precise quantitative data is crucial for experimental design and interpretation. The following tables summarize the inhibitory potency of this compound on ENaC from various studies. Direct measurements of intracellular sodium concentration changes induced by this compound are less commonly reported in tabular format.

| Cell Type | Measurement | IC₅₀ of this compound | Reference |

| Oocytes expressing UNC-8d | Current | Not specified, but potent | |

| HEK293T/17 expressing ENaC | Current | 10.1 ± 1.1 nM at -60 mV | |

| Tg737° rpk CD PC monolayers | Current | 200 nM |

Note: The IC₅₀ values represent the concentration of this compound required to inhibit 50% of the ENaC-mediated current. This inhibition of sodium current is the direct cause of the subsequent decrease in intracellular sodium concentration. The magnitude of the [Na⁺]ᵢ decrease will depend on various factors, including the initial [Na⁺]ᵢ, the activity of other sodium transporters, and the duration of this compound exposure.

Experimental Protocols

Accurate measurement of intracellular sodium concentration is critical for studying the effects of this compound. Fluorescence microscopy using sodium-sensitive dyes is a widely used and powerful technique.

Measurement of Intracellular Sodium using Sodium-Binding Benzofuran Isophthalate (SBFI-AM)

SBFI is a ratiometric fluorescent dye, meaning that the ratio of its fluorescence at two different excitation wavelengths is used to determine the ion concentration. This method has the advantage of being less sensitive to variations in dye concentration, cell thickness, and illumination intensity.

Materials:

-

SBFI-AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to prevent dye leakage)

-

Ionophores for calibration (e.g., gramicidin, monensin)

-

Fluorescence microscope with dual-excitation capabilities (e.g., 340 nm and 380 nm) and an emission filter around 505 nm.

Procedure:

-

Cell Preparation: Culture cells on glass coverslips suitable for microscopy.

-

Dye Loading:

-

Prepare a stock solution of SBFI-AM in anhydrous DMSO.

-

Prepare a loading solution by diluting the SBFI-AM stock solution in HBSS to a final concentration of 5-10 µM. Add Pluronic F-127 (0.02-0.05%) to aid in dye solubilization.

-

Incubate the cells in the loading solution for 60-120 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

-

(Optional) Include probenecid (1-2.5 mM) in the loading and experimental solutions to inhibit organic anion transporters and reduce dye extrusion.

-

-

Washing: After loading, wash the cells with fresh HBSS to remove extracellular dye.

-

This compound Treatment: Incubate the cells with the desired concentration of this compound in HBSS.

-

Fluorescence Imaging:

-

Mount the coverslip on the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 505 nm.

-

Acquire images at desired time points before and after this compound application.

-

-

Calibration:

-

At the end of each experiment, perform an in situ calibration.

-

Expose the cells to a series of calibration solutions with known sodium concentrations in the presence of ionophores like gramicidin (10 µM) and monensin (10 µM) to equilibrate intracellular and extracellular sodium concentrations.

-

Record the fluorescence ratio (F₃₄₀/F₃₈₀) for each calibration solution.

-

Plot the fluorescence ratio against the sodium concentration to generate a calibration curve.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point in your experiment.

-

Use the calibration curve to convert the fluorescence ratios to intracellular sodium concentrations.

-

Measurement of Intracellular Sodium using Sodium Green

Sodium Green is a non-ratiometric fluorescent indicator that shows an increase in fluorescence intensity upon binding to sodium.

Materials:

-

Sodium Green tetraacetate, AM

-

Pluronic F-127

-

Physiological buffer

-

Ionophores for calibration (e.g., gramicidin, CCCP)

-

Fluorescence microscope with appropriate filter sets (excitation ~488 nm, emission ~525 nm).

Procedure:

-

Cell Preparation and Dye Loading: Follow a similar procedure as for SBFI, using a typical loading concentration of 5-10 µM for Sodium Green.

-

Washing and this compound Treatment: As described for SBFI.

-

Fluorescence Imaging:

-

Excite the cells at ~488 nm and record the fluorescence emission at ~525 nm.

-

-

Calibration:

-

Perform an in situ calibration using ionophores (e.g., gramicidin and CCCP) and solutions with known sodium concentrations.

-

Plot the fluorescence intensity against the sodium concentration to generate a calibration curve.

-

-

Data Analysis:

-

Measure the fluorescence intensity at each time point.

-

Use the calibration curve to convert fluorescence intensity to intracellular sodium concentration. It is important to correct for background fluorescence.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound is a powerful pharmacological agent for dissecting the role of ENaC in cellular physiology. Its potent and specific inhibition of this channel leads to a direct reduction in intracellular sodium concentration. This guide provides a comprehensive overview of this effect, including the underlying mechanisms, quantitative data on its inhibitory potency, detailed experimental protocols for measuring changes in [Na⁺]ᵢ, and visual representations of the relevant pathways. By utilizing the information presented here, researchers can more effectively design and interpret experiments aimed at understanding the complex roles of intracellular sodium in health and disease.

References

- 1. Na+/H+ exchangers: physiology and link to hypertension and organ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]this compound, a radiolabelled diuretic for the analysis of the amiloride-sensitive Na+ channels in kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and subunit structure of the [3H]this compound receptor associated with the renal apical Na+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Na,K-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of sodium/potassium ATPase activity: impact on salt balance and vascular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Phenamil with Epithelial Sodium Channel (ENaC) Subunits

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the potent diuretic Phenamil and the subunits of the Epithelial Sodium Channel (ENaC). It covers the mechanism of action, quantitative binding data, detailed experimental protocols for studying these interactions, and the key signaling pathways that regulate ENaC function.

Introduction to ENaC and this compound

The Epithelial Sodium Channel (ENaC) is a crucial ion channel responsible for sodium reabsorption in the apical membranes of epithelial cells, particularly in the kidney, lung, and colon.[1][2] This function is vital for maintaining sodium balance, extracellular fluid volume, and blood pressure.[2] ENaC is a heterotrimeric protein, typically composed of α, β, and γ subunits that assemble with a 1:1:1 stoichiometry.[3][4] In some tissues, a δ subunit can replace the α subunit. Dysregulation of ENaC activity is linked to several diseases, including hypertension and cystic fibrosis, making it a significant therapeutic target.

This compound, a derivative of the potassium-sparing diuretic amiloride, is a potent ENaC inhibitor. It functions as a direct pore blocker, physically occluding the channel to prevent sodium ion conductance. Understanding the precise nature of its interaction with the individual ENaC subunits is critical for the rational design of new, more specific ENaC-targeting therapeutics.

Mechanism of this compound-ENaC Interaction

This compound and other amiloride-based diuretics share a common binding site located within the extracellular vestibule, or outer pore, of the ENaC channel. The drug acts as a plug, sterically hindering the passage of sodium ions.

Studies using site-directed mutagenesis have been instrumental in identifying the specific amino acid residues that form this binding site. Key residues critical for amiloride and benzamil binding have been located in the pore-lining regions of all three subunits. These include serine 583 in the α subunit (αS583) and homologous glycine residues in the β (βG525) and γ (γG537) subunits. Kinetic analyses of channels with mutations at these sites reveal that the mutations significantly increase the dissociation rate (unbinding) of the blocker from the channel, with minimal effect on the association rate. This provides strong evidence that these residues are integral parts of the drug's binding pocket, destabilizing the drug-channel interaction when mutated.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the ENaC-mediated current. Electrophysiological studies have determined these values under specific experimental conditions.

A study using two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing ENaC determined the IC50 values for this compound mesylate at various membrane potentials. The data demonstrate that this compound is a high-affinity blocker with potency in the nanomolar range.

| Inhibitor | Holding Voltage (mV) | IC50 (nM) |

| This compound Mesylate | 0 | 21.0 ± 1.2 |

| This compound Mesylate | -20 | 21.5 ± 1.1 |

| This compound Mesylate | -40 | 23.3 ± 1.1 |

| This compound Mesylate | -60 | 25.4 ± 1.0 |

Table 1: IC50 values for this compound Mesylate on ENaC at different holding voltages. Data are presented as mean ± S.E.M.

Key Experimental Protocols

The characterization of this compound's interaction with ENaC relies on several key laboratory techniques. These protocols allow for the precise measurement of channel activity and the identification of molecular determinants of drug binding.

TEVC is a powerful electrophysiological method for studying ion channels expressed in the large Xenopus laevis oocyte. It allows for the control of the cell membrane potential while measuring the currents flowing through the expressed channels.

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: Complementary RNA (cRNA) encoding the α, β, and γ subunits of ENaC is injected into the oocyte cytoplasm. The oocytes are then incubated for 1-4 days to allow for channel protein expression and insertion into the plasma membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber perfused with a specific bath solution.

-

Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current to clamp the potential at a desired holding value (current electrode).

-

The membrane potential is typically held at a constant value (e.g., -60 mV).

-

Whole-cell currents are recorded in response to voltage steps.

-

-

Pharmacological Analysis:

-

A baseline current is established.

-

Solutions containing varying concentrations of this compound are perfused into the chamber to generate a dose-response curve.

-

The amiloride-sensitive current is determined by subtracting the current remaining after applying a saturating dose of amiloride or this compound. This allows for the calculation of IC50 values.

-

Patch-clamp techniques offer higher resolution than TEVC and can be used to study ENaC in various mammalian cell lines (e.g., HEK293, MDCK) or native epithelial cells. This method can measure the currents of a small patch of membrane or the entire cell (whole-cell) and can even resolve the activity of a single ion channel.

Methodology:

-

Cell Culture: Cells stably or transiently expressing ENaC subunits are cultured on glass coverslips.

-

Pipette Preparation: A glass micropipette with a fire-polished tip (1-5 MΩ resistance) is filled with a specific intracellular-like solution.

-

Seal Formation: The pipette is pressed against the cell membrane, and suction is applied to form a high-resistance (>1 GΩ) "gigaseal".

-

Recording Configurations:

-

Cell-Attached: Records the activity of channels within the sealed patch without disrupting the cell.

-

Whole-Cell: A strong pulse of suction ruptures the membrane patch, allowing for measurement of the total current from the entire cell membrane.

-

Excised Patch (Inside-Out/Outside-Out): The membrane patch is pulled away from the cell, allowing for precise control of the solution bathing either the intracellular or extracellular face of the channel.

-

-

Data Acquisition: Currents are recorded while applying voltage protocols and perfusing the bath with control and this compound-containing solutions. This allows for detailed analysis of channel open probability (Po), conductance, and inhibitor kinetics.

This molecular biology technique is essential for identifying the specific amino acid residues involved in protein function, such as drug binding. By systematically changing individual amino acids, researchers can pinpoint those critical for the this compound-ENaC interaction.

Methodology:

-

Template: A plasmid vector containing the cDNA for an ENaC subunit (e.g., α-ENaC) is used as the template.

-

Primer Design: Two complementary DNA primers are designed. These primers contain the desired mutation (a mismatched nucleotide base) and flank the target mutation site.

-

PCR Amplification: A high-fidelity DNA polymerase is used to perform a polymerase chain reaction (PCR), which amplifies the entire plasmid, incorporating the primers and thus the mutation.

-

Template Digestion: The reaction mixture is treated with the restriction enzyme DpnI, which specifically digests the original, methylated parental DNA template, leaving only the newly synthesized, mutated plasmids.

-

Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli for amplification. Plasmids are then isolated from bacterial colonies and sequenced to confirm the presence of the desired mutation and the absence of any unintended changes.

-

Functional Analysis: The mutated ENaC subunit is then co-expressed with the other wild-type subunits (e.g., in Xenopus oocytes), and the resulting channel's sensitivity to this compound is assayed using TEVC or patch-clamp to determine if the mutation altered the drug's inhibitory effect.

Regulatory Context: The Aldosterone Signaling Pathway

The activity and surface expression of ENaC are tightly regulated by hormones, most notably the mineralocorticoid aldosterone. Understanding this pathway is crucial for drug development, as it provides context for the physiological control of the channel that therapeutic agents aim to modulate.

The classical genomic mechanism of aldosterone action involves a cascade that ultimately increases the number of active ENaC channels at the cell surface.

-

Receptor Binding: Aldosterone, a steroid hormone, diffuses into the cell and binds to its intracellular mineralocorticoid receptor (MR).

-

Gene Transcription: The aldosterone-MR complex translocates to the nucleus and acts as a transcription factor, increasing the expression of aldosterone-induced proteins, chief among them being the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).

-

Nedd4-2 Inhibition: SGK1 phosphorylates the E3 ubiquitin ligase Nedd4-2.

-

ENaC Stabilization: This phosphorylation inhibits Nedd4-2's ability to bind to and ubiquitinate ENaC subunits. Ubiquitination is a signal for the channel to be internalized from the cell membrane and degraded.

-

Increased Surface ENaC: By preventing ENaC's degradation, the aldosterone-SGK1-Nedd4-2 pathway leads to a greater density of ENaC channels at the apical membrane, resulting in increased sodium reabsorption.

References

- 1. Structure of the human epithelial sodium channel by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Epithelial Sodium Channel—An Underestimated Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]

Phenamil as a modulator of BMP signaling pathway

An In-depth Technical Guide on Phenamil as a Modulator of the BMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bone Morphogenetic Proteins (BMPs) are pivotal in bone regeneration, but their clinical application is often hampered by the need for high doses, leading to significant costs and potential side effects. This has spurred the search for small molecules that can enhance the efficacy of BMP signaling. This compound, an amiloride derivative, has emerged as a potent activator of the BMP signaling pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, its synergistic effects with BMPs, and detailed protocols for key experiments to evaluate its efficacy. Quantitative data from seminal studies are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of osteogenesis, the process of new bone formation. BMPs, a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily, induce the differentiation of mesenchymal stem cells into osteoblasts.[1] While recombinant human BMPs (rhBMPs), particularly BMP-2 and BMP-7, have been approved for clinical use to promote bone healing, their application often requires supraphysiological doses.[2] This can lead to adverse effects such as inflammation, edema, and ectopic bone formation, alongside being cost-prohibitive.[2]

Consequently, there is a significant interest in identifying small molecules that can amplify the endogenous BMP signaling cascade or act synergistically with lower, safer doses of rhBMPs. This compound, an FDA-approved derivative of the diuretic amiloride, has been identified as a promising small molecule that stimulates osteoblast differentiation and mineralization.[1][3] This document serves as a technical resource for researchers and drug development professionals, detailing the molecular mechanism of this compound's action on the BMP pathway, presenting quantitative data on its effects, and providing detailed experimental protocols for its study.

Mechanism of Action: this compound's Role in the BMP Signaling Pathway

This compound enhances BMP signaling through a well-defined intracellular mechanism. It does not act as a direct agonist to BMP receptors but rather modulates key downstream regulatory proteins.

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes, including key osteogenic transcription factors like Runx2 and osterix.

This compound's intervention point is downstream of SMAD phosphorylation. Its primary mechanism involves the upregulation of Tribbles homolog 3 (Trb3). Trb3 is a pseudokinase that has been shown to play a role in various cellular processes. In the context of BMP signaling, Trb3 promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). Smurf1 is an E3 ubiquitin ligase that targets the BMP-specific R-SMADs (SMAD1 and SMAD5) for proteasomal degradation, thereby acting as a negative regulator of the pathway.

By inducing Trb3 expression, this compound leads to a decrease in Smurf1 protein levels. This reduction in Smurf1 activity results in the stabilization and accumulation of SMAD1/5/8. The increased availability of these key signal transducers potentiates the cellular response to BMP ligands, leading to enhanced expression of osteogenic marker genes and, ultimately, to increased osteoblast differentiation and bone formation. Furthermore, this compound has been shown to decrease the expression of PPARγ, a key regulator of adipogenesis, which can be an undesirable side effect of high-dose BMP treatment.

Quantitative Data on this compound's Effects

The synergistic effect of this compound with BMPs has been quantified in several studies. The following tables summarize key findings, demonstrating the enhanced osteogenic response when this compound is used in combination with BMPs.

Table 1: Synergistic Effect of this compound and BMP-9 on Osteogenic Markers in human Amniotic Epithelial Cells (hAECs)

| Treatment Group | Calcium (mg/dL) | Phosphate (mg/dL) | LDH Activity (U/L) | ALP Activity (U/L) |

| Osteogenic Medium (OM) | 2.13 ± 0.12 | 1.10 ± 0.05 | 11.83 ± 1.11 | 18.67 ± 2.05 |

| OM + BMP-9 | 4.30 ± 0.21 | 2.18 ± 0.12 | 22.17 ± 1.94 | 36.17 ± 3.12 |

| OM + BMP-9 + this compound | 6.93 ± 0.35 | 3.80 ± 0.15 | 38.67 ± 2.58 | 64.33 ± 4.50 |

Data are presented as mean ± standard deviation. The combination of BMP-9 and this compound resulted in significantly higher levels of all osteogenic markers compared to BMP-9 alone.

Table 2: In Vitro Concentrations and Observed Effects

| Agent | Cell Type | Concentration | Observed Effect | Reference |

| This compound | Adipose-Derived Stem Cells (ASCs) | 5 - 20 µM | Dose-dependent increase in ALP expression. | |

| This compound | M2-10B4 Mesenchymal Stem Cells | 10 µM | Additive effects with BMPs on osteogenic marker expression. | |

| rhBMP-2 | Human Mesenchymal Stem Cells (hMSCs) | 100 ng/mL | Commonly used concentration for in vitro osteogenic differentiation. | |

| rhBMP-9 | Human Amniotic Epithelial Cells (hAECs) | Not Specified | Synergistic osteogenic induction with this compound. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the modulatory effects of this compound on the BMP signaling pathway.

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay measures the activity of ALP, an early marker of osteoblast differentiation.

-

Cell Culture and Lysis:

-

Plate mesenchymal stem cells in 24-well plates and culture in osteogenic medium with the desired concentrations of this compound and/or BMPs for 3-7 days.

-

Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 200 µL of 1X passive lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer, pH 7.5) to each well.

-

Incubate at 37°C for 10-20 minutes with gentle shaking to ensure complete cell lysis.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add 50 µL of the cell lysate from each well.

-

Prepare p-nitrophenol (pNP) standards (0-250 µM) for generating a standard curve.

-

Add 50 µL of p-nitrophenyl phosphate (pNPP) substrate solution to each sample well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Measurement and Quantification:

-

Stop the reaction by adding 50 µL of 0.1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Determine the ALP activity from the standard curve. Normalize the results to the total protein content of the cell lysate, determined by a Bradford or BCA assay.

-

Western Blot Analysis for Pathway Proteins

This technique is used to detect changes in the protein levels of key components of the BMP signaling pathway.

-

Protein Extraction:

-

Culture and treat cells as described above for 3 days.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

anti-p-SMAD1/5/8

-

anti-Trb3

-

anti-Smurf1

-

anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers

qRT-PCR is used to quantify the mRNA expression levels of key osteogenic genes.

-

RNA Extraction and cDNA Synthesis:

-

Culture and treat cells for 3-7 days.

-

Extract total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Prepare the reaction mixture containing cDNA template, SYBR Green master mix, and gene-specific primers.

-

Key target genes include: Runx2, Osterix (Sp7), Alkaline Phosphatase (ALPL), and Osteocalcin (BGLAP). Use a housekeeping gene like GAPDH or ACTB for normalization.

-

Perform the PCR reaction in a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

In Vivo Calvarial Defect Model

This animal model is used to evaluate the bone regenerative capacity of this compound and BMPs in a clinically relevant setting.

-

Animal Model and Surgical Procedure:

-

Use skeletally mature mice (e.g., 12-14 weeks old C57BL/6).

-

Under anesthesia, create a critical-sized circular defect (e.g., 2.5 - 5 mm in diameter) in the parietal bone of the calvarium using a dental trephine bur.

-

-

Scaffold Implantation:

-

Prepare a biocompatible scaffold (e.g., collagen sponge, PLGA, or fibrin gel) loaded with the treatment agents:

-

Vehicle control (scaffold only)

-

This compound

-

Low-dose BMP-2

-

This compound + Low-dose BMP-2

-

-

Implant the scaffold into the calvarial defect.

-

-

Post-operative Analysis:

-

After a healing period of 4-8 weeks, euthanize the animals and harvest the calvaria.

-

Micro-Computed Tomography (µCT) Analysis: Perform high-resolution µCT scans to quantify the new bone volume, bone mineral density, and the percentage of defect closure.

-